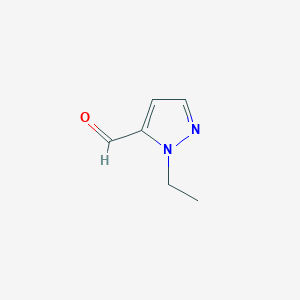

1-ethyl-1H-pyrazole-5-carbaldehyde

Description

The exact mass of the compound 1-ethyl-1H-pyrazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-ethyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUJVOCRQZNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426563 | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-62-1 | |

| Record name | 1-Ethyl-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-ethyl-1H-pyrazole-5-carbaldehyde chemical properties

CAS: 31037-02-2 | Molecular Formula: C₆H₈N₂O | Molecular Weight: 124.14 g/mol [1]

Executive Summary

1-Ethyl-1H-pyrazole-5-carbaldehyde is a critical heterocyclic building block in modern medicinal chemistry. Unlike its more common isomer, the 4-carbaldehyde (typically accessed via Vilsmeier-Haack formylation), the 5-carbaldehyde isomer offers a unique vector for scaffold decoration, particularly in the development of pyrazolo[3,4-b]pyridines and kinase inhibitors . Its structural significance lies in the 1,5-substitution pattern, which creates a specific steric and electronic environment often exploited to induce atropisomerism or specific binding pocket interactions in protein targets.

This guide synthesizes the physicochemical properties, regioselective synthetic strategies, and downstream applications of this scaffold, emphasizing the technical nuances required for high-purity isolation and derivatization.

Structural & Physicochemical Profile

The molecule features an electron-rich pyrazole ring substituted at the N1 position with an ethyl group and at the C5 position with a reactive formyl group. The proximity of the N1-ethyl and C5-formyl groups introduces a steric "clash" that prevents planarity in certain transition states, a feature often leveraged in stereoselective synthesis.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Appearance | Pale yellow to orange liquid | Oxidizes to brown oil upon air exposure |

| Boiling Point | 66–68 °C @ 0.5 mmHg | High vacuum required for distillation |

| Density | ~1.10 g/mL | Estimated based on methyl analog |

| Solubility | DCM, THF, EtOAc, MeOH | Poorly soluble in water; hydrolytically stable |

| Flash Point | > 65 °C | Combustible |

| Reactivity | Electrophilic (Aldehyde) | C4 is nucleophilic; C5 is electrophilic (carbonyl) |

Synthetic Routes & Regiocontrol (The "Expert" Insight)

Critical Distinction: A common error in pyrazole chemistry is assuming the Vilsmeier-Haack reaction (POCl₃/DMF) will yield the 5-carbaldehyde. It does not. Electrophilic aromatic substitution on 1-alkylpyrazoles occurs predominantly at the C4 position due to the electronic enrichment at that site.

To access the 1-ethyl-1H-pyrazole-5-carbaldehyde (CAS 31037-02-2) , one must utilize C5-Lithiation . The N1 nitrogen lone pair is involved in the aromatic system, but the N2 nitrogen coordinates with lithiating agents, directing deprotonation to the C5 position (the most acidic ring proton).

Protocol: C5-Lithiation and Formylation

This protocol relies on the ortho-directing ability of the N1 substituent and the inductive acidification of the C5 proton.

Reagents:

-

1-Ethyl-1H-pyrazole (Starting Material)[1]

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF.

-

Cooling: Cool the system to -78 °C (Dry ice/acetone bath). Causality: Low temperature is critical to prevent ring fragmentation or "lithium dance" isomerization.

-

Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C.

-

Observation: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

-

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise.

-

Quench: Allow the mixture to warm to 0 °C over 2 hours, then quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Distill under reduced pressure to isolate the pure aldehyde.

Visualization: Regioselective Synthesis Mechanism

The following diagram illustrates the divergence between the Vilsmeier (C4) and Lithiation (C5) routes.

Figure 1: Divergent synthesis pathways. Route B is required for the 5-carbaldehyde target.

Chemical Reactivity & Derivatization[2][3][4][5][6]

The 5-carbaldehyde group is a versatile "handle" for divergent synthesis.[2] The reactivity profile is dominated by the carbonyl group, but the adjacent nitrogen (N1) influences the electronics, making the aldehyde slightly less electrophilic than a benzaldehyde derivative.

key Reaction Classes:

-

Reductive Amination (Library Generation):

-

Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines. This is the primary route for installing solubility-enhancing groups in drug discovery.

-

-

Knoevenagel Condensation:

-

Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles.

-

Application: Precursors for fused ring systems like pyrazolo[3,4-b]pyridines .

-

-

Oxidation:

-

Standard oxidation (KMnO₄ or Pinnick conditions) yields 1-ethyl-1H-pyrazole-5-carboxylic acid , a common bioisostere for benzoic acid in fragment-based drug design.

-

Visualization: Downstream Utility Workflow

Figure 2: Primary derivatization pathways for medicinal chemistry applications.[3]

Medicinal Chemistry Applications

The 1-ethyl-1H-pyrazole-5-carbaldehyde scaffold is "privileged" in drug discovery due to its ability to mimic purine bases and interact with ATP-binding sites.

Kinase Inhibition

The pyrazole ring serves as a hinge-binder in ATP-competitive inhibitors. The 5-position (derived from the aldehyde) allows for the extension of the molecule into the solvent-exposed region or the "gatekeeper" pocket of kinases such as JAK , Aurora , and CDK .

-

Mechanism:[4][5][6] The aldehyde is often converted to an aminopyrimidine or similar heterocycle, creating a bi-aryl system that spans the active site.

sGC Stimulators

Soluble Guanylate Cyclase (sGC) stimulators often feature a pyrazole core. The 1-ethyl group provides hydrophobic filling, while the 5-position is derivatized to form the core pharmacophore responsible for heme-independent activation.

Anti-Inflammatory Agents

Derivatives synthesized via Schiff base formation (reaction with anilines) have shown COX-2 inhibitory potential. The 5-substituent orientation is critical for selectivity over COX-1.

Handling & Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to autoxidation to the carboxylic acid over time.

-

Safety:

-

Purification Note: If the compound darkens (oxidation), it can be purified via short-path vacuum distillation or silica gel chromatography (Hexane:EtOAc gradient).

References

-

PubChem Compound Summary. (2025). 1-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 31037-02-2). National Center for Biotechnology Information. Link

-

Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[4] (Discusses regioselectivity in pyrazole functionalization). Link

-

Arkivoc. (2019).[7] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (Highlights the preference for C4-formylation in Vilsmeier conditions). Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxaldehyde.[8] (Analogous safety and physical data). Link

- Journal of Heterocyclic Chemistry. (General Reference). Lithiation strategies for N-alkyl pyrazoles.

Sources

- 1. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Buy 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde (EVT-12405427) [evitachem.com]

- 6. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

Technical Deep Dive: Regioselective Formylation of 1-ethyl-1H-pyrazole

Executive Summary

The formylation of 1-ethyl-1H-pyrazole represents a classic study in regioselective control, dictated by the interplay between electrophilic aromatic substitution (EAS) rules and kinetic deprotonation. For drug development professionals, accessing the C4-carbaldehyde versus the C5-carbaldehyde requires two distinct synthetic pathways.

-

Pathway A (C4-Selectivity): The Vilsmeier-Haack reaction utilizes electronic activation to target the nucleophilic C4 position.

-

Pathway B (C5-Selectivity): Directed lithiation exploits the acidity of the C5 proton (pKa ~29.4) to generate a nucleophile that attacks a formyl source (DMF).[1]

This guide details the mechanistic underpinnings, scalable protocols, and analytical discrimination for both isomers.[1]

Part 1: The Regioselectivity Landscape

The pyrazole ring system presents a dichotomy in reactivity based on the reagent class employed.

-

Electronic Control (Thermodynamic/EAS): The pyrrole-like nitrogen (N1) donates electron density into the ring. Resonance structures show that C4 is the most electron-rich position, making it the primary target for electrophiles like the Vilsmeier reagent (chloroiminium ion).

-

Acidity Control (Kinetic/Deprotonation): The C5 proton is adjacent to the electronegative N1 nitrogen. Inductive withdrawal renders the C5 proton significantly more acidic than C3 or C4. Strong bases (n-BuLi) preferentially deprotonate C5, reversing the reactivity polarity.[1]

Decision Matrix: Pathway Selection

Figure 1: Mechanistic divergence based on reagent selection.[1]

Part 2: C4-Formylation (The Vilsmeier-Haack Route)[1][2]

The Vilsmeier-Haack reaction is the industry standard for introducing formyl groups onto electron-rich heterocycles. It proceeds via the in situ generation of a chloromethyliminium salt (Vilsmeier reagent).

Mechanism

The reaction is driven by the attack of the pyrazole C4 nucleophile onto the electrophilic Vilsmeier reagent.

Figure 2: Vilsmeier-Haack reaction cascade.

Optimized Protocol (Scale: 10g)

Safety Warning: The formation of the Vilsmeier reagent is exothermic. POCl3 is corrosive and reacts violently with water. Perform all steps in a fume hood.

-

Reagent Preparation:

-

Charge a dry 3-neck round-bottom flask with anhydrous DMF (3.0 equiv relative to pyrazole).

-

Cool to 0°C under nitrogen atmosphere.

-

Add POCl3 (1.2 equiv) dropwise via an addition funnel.[1] Maintain internal temperature <10°C. Critical: A white semi-solid (Vilsmeier salt) may precipitate.[1] Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Dissolve 1-ethyl-1H-pyrazole (1.0 equiv) in a minimum volume of DMF.[1]

-

Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow to warm to room temperature, then heat to 80°C for 3–4 hours.

-

Monitoring: Check TLC (30% EtOAc/Hexane).[1] The aldehyde is typically more polar than the starting material.

-

-

Workup & Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice (exothermic quench).

-

Neutralize with saturated NaOAc or NaHCO3 solution to pH 7–8. Note: Acidic hydrolysis is faster but basic workup prevents decomposition of sensitive substrates.

-

Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

-

-

Purification:

-

The crude 4-carbaldehyde is often pure enough for use (>90%). If necessary, purify via silica gel chromatography or recrystallization from Hexane/EtOAc.[1]

-

Part 3: C5-Formylation (The Lithiation Route)

Accessing the C5 position requires blocking the EAS pathway and utilizing the acidity of the C5 proton. This is a kinetic control method.

Mechanism

N-alkyl pyrazoles undergo lithiation at C5 because the N1 lone pair is involved in aromaticity, but the electronegative nitrogen inductively acidifies the adjacent C-H bond.

Optimized Protocol

Safety Warning: n-Butyllithium is pyrophoric.[1] Anhydrous conditions are non-negotiable.

-

Setup:

-

Flame-dry a 3-neck flask and flush with Argon.[1]

-

Add 1-ethyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

-

Lithiation:

-

Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.

-

Maintain internal temperature below -70°C.[1]

-

Stir at -78°C for 1 hour. The solution may turn yellow/orange, indicating the formation of the 5-lithio species.

-

-

Formylation:

-

Add anhydrous DMF (1.5 equiv) dropwise.[1]

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

-

-

Quench & Isolation:

-

Quench with saturated NH4Cl solution.

-

Extract with Et2O or EtOAc.[1]

-

Note: The 5-carbaldehyde is often less stable than the 4-isomer. Avoid prolonged exposure to silica gel; neutralize silica with 1% Et3N if chromatography is required.

-

Part 4: Analytical Discrimination (NMR)

Distinguishing the 4-CHO and 5-CHO isomers is critical. 1H NMR provides a definitive signature based on proton coupling constants (

Comparative NMR Data

| Feature | 4-Carbaldehyde (Vilsmeier Product) | 5-Carbaldehyde (Lithiation Product) |

| Ring Protons | H-3 and H-5 | H-3 and H-4 |

| Proximity | Separated by Carbonyl (1,3-relationship) | Adjacent (1,2-relationship) |

| Coupling ( | Singlets (or | Doublets ( |

| Shift (CHO) | ~9.8 - 9.9 ppm | ~9.8 - 10.0 ppm |

Interpretation:

-

If your aromatic region shows two singlets , you have the 4-isomer .[1] The protons at C3 and C5 do not couple strongly across the quaternary C4.

-

If your aromatic region shows two doublets with a coupling constant of ~2 Hz, you have the 5-isomer .[1] The protons at C3 and C4 are vicinal and couple.

References

-

Vilsmeier-Haack Mechanism & Scope

-

Regioselectivity in Pyrazoles

-

Lithiation of N-Substituted Pyrazoles

-

Safety in Vilsmeier Scale-up

Sources

- 1. jocpr.com [jocpr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

Introduction: The Significance of 1-Ethyl-1H-pyrazole-5-carbaldehyde in Modern Chemistry

1-Ethyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in a wide array of bioactive molecules, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial activities. The presence of the ethyl group at the N1 position and the reactive carbaldehyde function at the C5 position makes this molecule a crucial intermediate for the synthesis of more complex derivatives through various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the primary and alternative synthetic routes to 1-ethyl-1H-pyrazole-5-carbaldehyde, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Part 1: The Primary Synthetic Route: Pyrazole Ring Formation Followed by Vilsmeier-Haack Formylation

The most direct and widely applicable approach to 1-ethyl-1H-pyrazole-5-carbaldehyde involves a two-step sequence: the initial construction of the 1-ethyl-1H-pyrazole ring, followed by the regioselective introduction of the formyl group at the C5 position.

Synthesis of the Core Intermediate: 1-Ethyl-1H-pyrazole

The cornerstone of this synthesis is the formation of the pyrazole ring. The classical and most efficient method for synthesizing 1-substituted pyrazoles is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent thereof.[1]

Starting Materials:

-

Ethylhydrazine: This is the source of the N1-ethyl group and one of the nitrogen atoms of the pyrazole ring. It is commercially available, often as a salt (e.g., oxalate or sulfate), from which the free base can be generated in situ.

-

Malondialdehyde or its Synthetic Equivalent: To obtain an unsubstituted pyrazole at the C3 and C4 positions, malondialdehyde is the ideal 1,3-dicarbonyl partner. However, malondialdehyde is unstable and prone to polymerization. Therefore, a more stable synthetic equivalent is preferred. 1,1,3,3-Tetramethoxypropane is an excellent and commonly used malondialdehyde acetal that hydrolyzes in situ under acidic conditions to generate the reactive dicarbonyl species.[2][3]

Causality of Experimental Choices:

The selection of 1,1,3,3-tetramethoxypropane is strategic due to its stability, commercial availability, and clean hydrolysis to malondialdehyde and methanol. The reaction is typically carried out in an acidic aqueous medium, which facilitates both the hydrolysis of the acetal and the subsequent condensation and cyclization with ethylhydrazine.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylhydrazine oxalate (1.0 equivalent) and water.

-

Basification (if starting from salt): Slowly add an aqueous solution of a suitable base (e.g., sodium hydroxide) until the ethylhydrazine salt is fully neutralized.

-

Acidification: Carefully add a strong acid (e.g., hydrochloric acid) to adjust the pH of the solution to approximately 1-2.

-

Addition of Malondialdehyde Equivalent: While maintaining the temperature between 40-50°C, slowly and simultaneously add 1,1,3,3-tetramethoxypropane (1.0 equivalent) and a solution of ethylhydrazine (if starting from a free base, to maintain stoichiometry) over a period of 20-30 minutes. The pH should be monitored and maintained in the acidic range.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-ethyl-1H-pyrazole can be purified by distillation.

Workflow for the Synthesis of 1-Ethyl-1H-pyrazole

Caption: Synthesis of 1-Ethyl-1H-pyrazole.

Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] For 1-alkylpyrazoles, the reaction generally proceeds with high regioselectivity at the C5 position due to the electronic and steric influences of the N1-alkyl group.

Starting Materials:

-

1-Ethyl-1H-pyrazole: The substrate synthesized in the previous step.

-

Vilsmeier Reagent: This is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that readily attacks the electron-rich pyrazole ring. The reaction is typically performed with an excess of the Vilsmeier reagent to ensure complete conversion. The choice of DMF as both a reagent and a solvent is common, although other non-protic solvents can be used. The reaction temperature is a critical parameter that can influence the reaction rate and the formation of byproducts.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Addition of Pyrazole: Add 1-ethyl-1H-pyrazole (1.0 equivalent) dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature controlled.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a base such as sodium hydroxide or sodium bicarbonate until the pH is basic. The product will often precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway for the Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

Caption: Two-step synthesis of the target compound.

Part 2: Alternative Synthetic Route: Synthesis and Oxidation of (1-Ethyl-1H-pyrazol-5-yl)methanol

An alternative strategy to access 1-ethyl-1H-pyrazole-5-carbaldehyde involves the oxidation of the corresponding primary alcohol, (1-ethyl-1H-pyrazol-5-yl)methanol. This route can be advantageous if the starting alcohol is readily available or if the Vilsmeier-Haack reaction proves to be low-yielding or non-selective for a particular substrate.

Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol

The synthesis of this key alcohol intermediate can be approached in several ways, most commonly through the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction.

Method A: Reduction of 1-Ethyl-1H-pyrazole-5-carboxylic acid or its Ester

Starting Materials:

-

1-Ethyl-1H-pyrazole-5-carboxylic acid or its ethyl ester: These precursors can be synthesized via several methods, including the cyclization of ethylhydrazine with a suitable dicarbonyl compound containing a carboxylate or ester functionality.

-

Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required to reduce the carboxylic acid or ester to the primary alcohol.

Method B: Grignard Reaction

Starting Materials:

-

5-Bromo-1-ethyl-1H-pyrazole: This can be prepared by the bromination of 1-ethyl-1H-pyrazole.

-

Magnesium turnings: For the formation of the Grignard reagent.

-

Anhydrous source of formaldehyde: Paraformaldehyde or trioxane can be used, or alternatively, a formate ester like ethyl formate.[5]

Experimental Protocol: Synthesis via Grignard Reaction (Conceptual)

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react 5-bromo-1-ethyl-1H-pyrazole with magnesium turnings in anhydrous THF to form the Grignard reagent, (1-ethyl-1H-pyrazol-5-yl)magnesium bromide.

-

Reaction with Formylating Agent: Cool the Grignard reagent to 0°C and slowly add a solution of ethyl formate in anhydrous THF.

-

Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: The crude alcohol can be purified by column chromatography.

Oxidation of (1-Ethyl-1H-pyrazol-5-yl)methanol

The final step in this alternative route is the oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

Starting Materials:

-

(1-Ethyl-1H-pyrazol-5-yl)methanol: The alcohol synthesized in the previous step.

-

Oxidizing Agent: A mild oxidizing agent is preferred to prevent over-oxidation. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring. Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Experimental Protocol: Oxidation with Manganese Dioxide

-

Reaction Setup: In a round-bottom flask, dissolve (1-ethyl-1H-pyrazol-5-yl)methanol in a suitable solvent such as dichloromethane or chloroform.

-

Addition of Oxidant: Add activated manganese dioxide (a significant excess, typically 5-10 equivalents) to the solution.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts, washing the filter cake with the solvent. The filtrate is then concentrated under reduced pressure, and the resulting crude aldehyde can be purified by column chromatography or recrystallization.

Data Summary of Synthetic Routes

| Route | Key Steps | Starting Materials | Advantages | Disadvantages |

| Primary | 1. Pyrazole formation2. Vilsmeier-Haack | Ethylhydrazine, 1,1,3,3-tetramethoxypropane, POCl₃, DMF | High regioselectivity, generally good yields, readily available starting materials. | Use of corrosive POCl₃, requires careful temperature control. |

| Alternative | 1. Alcohol synthesis2. Oxidation | 5-Bromo-1-ethyl-1H-pyrazole, Mg, Ethyl formate, MnO₂ | Milder final oxidation step, avoids Vilsmeier-Haack conditions. | Potentially longer synthetic route, Grignard reaction requires anhydrous conditions. |

Conclusion

The synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde is most reliably achieved through a two-step process involving the initial formation of the 1-ethyl-1H-pyrazole ring from ethylhydrazine and a malondialdehyde equivalent, followed by a regioselective Vilsmeier-Haack formylation. This primary route offers high efficiency and predictability. An alternative pathway, proceeding via the oxidation of (1-ethyl-1H-pyrazol-5-yl)methanol, provides a valuable option, particularly when avoiding the use of phosphorus oxychloride is desirable. The choice of the optimal synthetic strategy will depend on the specific requirements of the research or development project, including scale, available resources, and the desired purity of the final product.

References

- BASF AG. Process for the preparation of pyrazoles.

- BASF AG. Preparation of pyrazoles.

-

JETIR. Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR, June 2024, Volume 11, Issue 6. [Link]

-

Kumar, P. B. R., et al. Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 2011, 4(2), 400-404. [Link]

-

Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019, (vi), 1-14. [Link]

-

Badalyan, K. S., et al. Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Chemical Bulletin, 2014, 63(4), 934-937. [Link]

-

Li, W., et al. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 2018, 83(5), 2778-2785. [Link]

-

Wang, X., et al. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Chemistry Central Journal, 2013, 7, 66. [Link]

-

Joshi, A., et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 2015, 7(2), 1515-1522. [Link]

-

El-Mekabaty, A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2022, 27(19), 6526. [Link]

-

Pearson Education. A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent... [Link]

-

Belskaya, N. P., et al. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 2020, 25(24), 5900. [Link]

-

Singh, R. K., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023, 13, 26971-27003. [Link]

-

Kazlauskas, K., et al. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022, 2022(2), M1382. [Link]

-

PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

- Bayer AG. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Patil, S. A., et al. Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 2012, 3(11), 4069-4085. [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Filo. Reaction of ethyl formate with excess of PhMgBr followed by hydrolysis gives. [Link]

-

Koca, M., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxy-3H-indol-2-yl)malonaldehyde and its conversion to pyrazole derivatives. Journal of the Serbian Chemical Society, 2014, 79(6), 677-685. [Link]

-

Varvounis, G., et al. Pyrazol-3-ones, Part 1: Synthesis and Applications. Journal of Heterocyclic Chemistry, 1994, 31(1), 85-101. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 3. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Stability and Storage of 1-ethyl-1H-pyrazole-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical factors influencing the stability of 1-ethyl-1H-pyrazole-5-carbaldehyde. Adherence to these protocols is essential for preserving the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of downstream applications.

Introduction: The Challenge of a Versatile Building Block

1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical development.[1] Its pyrazole core is a common pharmacophore, and the reactive aldehyde group serves as a versatile synthetic handle for constructing more complex molecules.[1][2] However, the very features that make this compound a valuable building block—specifically the electron-rich pyrazole ring and the electrophilic aldehyde moiety—also render it susceptible to degradation. Understanding and mitigating these inherent instabilities are paramount for any research program utilizing this reagent. This document outlines the principal degradation pathways and provides field-proven protocols for optimal storage and handling.

Section 1: Chemical Profile and Inherent Reactivity

The stability of 1-ethyl-1H-pyrazole-5-carbaldehyde is dictated by the interplay of its two key functional groups: the N-ethylated pyrazole ring and the C5-formyl (carbaldehyde) group. The aldehyde is highly reactive and prone to oxidation, while the pyrazole ring system can influence its reactivity.[3]

Caption: Structure of 1-ethyl-1H-pyrazole-5-carbaldehyde.

Section 2: Primary Degradation Pathways

Exposure to common laboratory environmental factors can initiate several degradation pathways. The two most significant threats to the integrity of pyrazole aldehydes are oxidation and reactions involving moisture.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid (1-ethyl-1H-pyrazole-5-carboxylic acid) upon exposure to atmospheric oxygen.[3] This process can be accelerated by light and the presence of metal impurities. The formation of this acidic impurity can alter the compound's reactivity and potentially interfere with subsequent chemical transformations. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation that results in brownish products, indicating that discoloration of 1-ethyl-1H-pyrazole-5-carbaldehyde may be a sign of oxidative degradation.[4]

Moisture-Mediated Degradation

Moisture can promote hydrolysis and other degradation pathways.[5] While aldehydes are not as susceptible to simple hydrolysis as, for example, esters, the presence of water can facilitate hydrate formation or catalyze aldol-type condensation reactions, leading to oligomeric or polymeric impurities, especially if trace acidic or basic contaminants are present.

Caption: Primary degradation pathways for 1-ethyl-1H-pyrazole-5-carbaldehyde.

Section 3: Recommended Storage Protocols

A multi-layered approach to storage is necessary to mitigate the risks of degradation. The core principles are temperature control, atmospheric control, and protection from light.[4][5]

Summary of Storage Conditions

The appropriate storage condition depends on the anticipated duration of storage. For many related pyrazole aldehydes, refrigerated or frozen temperatures are recommended.[1][5][6]

| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Causality & Rationale |

| Temperature | 2–8°C (Refrigerated)[1][5] | ≤ -20°C (Frozen)[5] | Reduces the kinetic rate of all chemical degradation pathways, including oxidation and polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) Blanket[4][6] | Inert Gas (Argon or Nitrogen) Blanket[4][6] | Displaces atmospheric oxygen, directly preventing the primary oxidation pathway to the carboxylic acid. |

| Light | Amber Glass Vial or Light-Proof Container[4][5] | Amber Glass Vial or Light-Proof Container[4][5] | Prevents photo-induced degradation, as light energy can catalyze the formation of free radicals and accelerate oxidation. |

| Moisture | Tightly Sealed Container with PTFE-lined Cap[5] | Tightly Sealed Container; consider storage inside a desiccator.[5] | Prevents uptake of atmospheric moisture, which can lead to hydrate formation or catalyze condensation reactions. |

| Incompatibilities | Store away from strong oxidizing agents, acids, bases, and reducing agents.[7] | Store away from strong oxidizing agents, acids, bases, and reducing agents.[7] | Avoids direct chemical reactions that would consume the aldehyde and compromise sample purity. |

Protocol for New Sample Receipt and Storage

-

Initial Inspection: Upon receipt, inspect the container seal for integrity. Note the physical appearance of the compound (typically an off-white or beige solid for similar structures).[1] Any significant discoloration (e.g., browning) may indicate degradation during transit.[4]

-

Inerting: If the compound is to be stored for more than a few days, immediately transfer it to a clean, dry amber glass vial with a PTFE-lined cap inside a glovebox or an inert atmosphere bag.

-

Backfilling: Flush the vial headspace with dry argon or nitrogen for 1-2 minutes.

-

Sealing: Securely tighten the cap and seal the cap-vial interface with Parafilm® or a similar laboratory film as a secondary barrier against moisture and air ingress.

-

Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.

-

Storage: Place the sealed vial in the appropriate temperature-controlled environment (refrigerator or freezer) away from light sources.

Section 4: Handling Procedures for Maintaining Integrity

Maintaining compound integrity requires minimizing exposure to deleterious conditions during every handling step.

Recommended Weighing and Dispensing Workflow

The following workflow is designed to minimize atmospheric and moisture exposure while handling the solid compound.

Caption: Recommended workflow for handling solid 1-ethyl-1H-pyrazole-5-carbaldehyde.

Working with Solutions

If preparing stock solutions, use dry, aprotic solvents. For short-term storage of solutions, it is advisable to keep them at low temperatures (-20°C or -80°C) under an inert atmosphere.[5] However, the stability of the compound in any specific solvent should be experimentally verified, as solvent can significantly influence reaction rates and stability.[2]

Section 5: Troubleshooting Guide

Proactive monitoring can prevent the use of degraded material in critical experiments.

| Observation | Potential Cause | Recommended Action |

| Color Change (e.g., to yellow/brown) | Oxidation of the pyrazole moiety or polymerization.[4] | Discard the sample. Review storage and handling procedures, particularly the effectiveness of the inert atmosphere. |

| New Spots on TLC/LC-MS | Degradation, likely oxidation to carboxylic acid or other byproducts. | Characterize the impurity. If it is the corresponding carboxylic acid, the material may be unusable for reactions sensitive to acidic impurities. Consider re-purification if the impurity level is low, otherwise discard. |

| Poor Solubility / Clumping | Moisture absorption, potential formation of hydrates or oligomers. | Dry the material under high vacuum. If solubility does not improve, the compound has likely degraded. Review moisture control during storage and handling. |

| Inconsistent Reaction Yields | Loss of purity due to gradual degradation. | Check the purity of the starting material by an appropriate analytical method (e.g., qNMR, LC-MS). If purity has decreased, acquire a new batch and strictly adhere to storage protocols. |

Conclusion

1-ethyl-1H-pyrazole-5-carbaldehyde is a reactive and valuable synthetic intermediate whose utility is directly dependent on its purity. Its primary vulnerabilities are oxidation and moisture-mediated degradation. By implementing a stringent storage and handling strategy centered on cold temperatures, inert atmosphere, and protection from light and moisture , researchers can ensure the long-term stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?. Retrieved from ResearchGate. [Link]

-

Chem-Impex. (n.d.). 3-Ethyl-1H-pyrazole-5-carbaldehyde. Retrieved from Chem-Impex. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | 1429418-45-0 [smolecule.com]

- 3. Buy 1-Ethyl-5-methyl-1H-pyrazole-3-carbaldehyde (EVT-12405427) [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

- 7. fishersci.com [fishersci.com]

Introduction: Navigating the Chemistry of Pyrazole Aldehydes

An In-depth Technical Guide to the Safe Handling of 1-ethyl-1H-pyrazole-5-carbaldehyde

1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring functionalized with both an ethyl group and a reactive aldehyde moiety. Pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The aldehyde group, in particular, serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build more complex molecular architectures.[3] This reactivity, however, necessitates a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals and researchers with a comprehensive framework for the safe handling, storage, and disposal of 1-ethyl-1H-pyrazole-5-carbaldehyde, grounded in established safety principles and field-proven experience.

Section 1: Hazard Identification and GHS Classification

A foundational aspect of laboratory safety is a precise understanding of a chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-5-carbaldehyde is not publicly aggregated, a robust hazard profile can be constructed by examining closely related analogs such as 1-ethyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-5-carboxaldehyde.[4][5] The Globally Harmonized System (GHS) provides a standardized language for communicating these hazards.[6]

The primary hazards associated with this class of compounds stem from their potential for irritation and acute toxicity upon exposure through various routes.[4][5] The aldehyde functional group can be particularly irritating to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for Structurally Similar Pyrazole Aldehydes | Hazard Class | GHS Hazard Code | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][7] | Warning |

| | Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[4] | Warning | | | Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][8] | Warning | | | Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][8] | Warning | | | Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4] | Warning | | | Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[4][8] | Warning | |Section 2: Risk Assessment and Mitigation Protocols

A proactive approach to safety involves not just identifying hazards but actively mitigating the associated risks. This is achieved through a multi-layered strategy encompassing engineering controls, appropriate personal protective equipment (PPE), and meticulous handling procedures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1-ethyl-1H-pyrazole-5-carbaldehyde is a properly functioning chemical fume hood.[9] This is non-negotiable. The causality is clear: a fume hood provides constant exhaust ventilation, capturing and removing vapors, mists, or dusts at the source, thereby preventing inhalation exposure and minimizing the concentration of the chemical in the laboratory atmosphere.[10] All weighing, transferring, and reaction workups involving this compound must be conducted within the sash of a fume hood. Additionally, an eyewash station and safety shower must be readily accessible and unobstructed.[10]

Personal Protective Equipment (PPE): A Self-Validating Barrier

PPE is the essential barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards identified.

-

Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][11] A face shield should be worn over safety goggles during procedures with a higher risk of splashing or vigorous reaction.[12]

-

Skin Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[12] Disposable nitrile gloves are suitable for providing protection against incidental contact.[12] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination occurs. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.

-

Respiratory Protection : If engineering controls fail or during a large spill response where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[10][13]

Standard Operating Procedure (SOP) for Safe Handling

-

Preparation : Before handling, review the Safety Data Sheet (SDS) for this or a closely related compound. Ensure the fume hood is operational and the work area is clean and uncluttered.

-

Donning PPE : Put on a lab coat, chemical safety goggles, and the appropriate gloves.

-

Aliquotting : Conduct all transfers of the chemical within the fume hood. Use a spatula for solids or a calibrated pipette for liquids to minimize the risk of spills. Avoid generating dust or aerosols.[9][13]

-

Reaction Setup : If using in a reaction, ensure the apparatus is securely clamped and that any potential exothermic reactions are anticipated and can be controlled (e.g., with an ice bath).

-

Post-Handling : Tightly close the container after use.[11] Decontaminate the work surface with an appropriate solvent and cleaning agent.

-

Doffing PPE : Remove gloves first, avoiding contact with the outside of the glove. Remove the lab coat and goggles.

-

Hygiene : Wash hands thoroughly with soap and water after handling is complete.[14]

Caption: Workflow for the safe handling of 1-ethyl-1H-pyrazole-5-carbaldehyde.

Section 3: Emergency Procedures

Preparedness is paramount for mitigating the consequences of an accidental release or exposure. All laboratory personnel must be familiar with these procedures.

Spill Response

The response to a spill is dictated by its scale and location.[15]

-

Minor Spill (less than 100 mL, contained within a fume hood):

-

Alert personnel in the immediate area.

-

Ensure your PPE is intact. If necessary, upgrade to more resistant gloves.

-

Cover the spill with a compatible absorbent material, such as vermiculite or a chemical absorbent pad, working from the outside in to prevent spreading.[16]

-

Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[13]

-

Clean the spill area with a detergent solution, followed by water.[17]

-

Label the waste container and arrange for disposal through your institution's environmental health and safety (EHS) office.[16]

-

-

Major Spill (large volume, outside of a fume hood, or any spill involving personnel exposure):

-

EVACUATE the area immediately.[18]

-

If safe to do so, close the doors to confine the vapors.[18]

-

Activate the nearest fire alarm to alert building occupants.

-

From a safe location, call your institution's emergency number or 911.

-

Provide details about the spilled chemical, its location, and any injuries.

-

Do not re-enter the area. Await the arrival of the trained emergency response team.

-

Caption: Decision workflow for emergency spill response.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[13]

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[7][17] Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[13]

Section 4: Storage and Disposal

Proper storage and disposal are critical final steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

Storage

Store 1-ethyl-1H-pyrazole-5-carbaldehyde in a tightly closed container in a cool, dry, and well-ventilated area.[11][13] The storage location should be separate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[19] Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation, especially for long-term storage.[11]

Disposal

Chemical waste must be managed in compliance with all applicable federal, state, and local regulations. This compound should be disposed of as hazardous chemical waste.[13] Do not dispose of it down the drain.[20] Collect waste material in a clearly labeled, sealed container and transfer it to your institution's EHS department for disposal via a licensed chemical destruction plant or controlled incineration.[13]

References

-

University of Rochester Environmental Health & Safety. Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

-

The University of Iowa Environmental Health and Safety. Spill/Emergency Planning. Retrieved from [Link]

-

PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Florida State University Emergency Management. Chemical Spills. Retrieved from [Link]

-

PubChem. 1-Ethylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

University of Washington Department of Chemistry. (2017, January 1). Formaldehyde Template SOP. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Carlo Erba Reagents. (2020, May 18). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

-

Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 1H-Pyrazole-3-boronic acid pinacol ester. Retrieved from [Link]

-

Taylor & Francis Online. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]

-

ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-pyrazole-5-carboxaldehyde 96 27258-33-9 [sigmaaldrich.com]

- 6. mu.edu.sa [mu.edu.sa]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. 1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.fr [fishersci.fr]

- 15. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 17. chem.washington.edu [chem.washington.edu]

- 18. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

The Regiochemical Matrix: A Definitive Guide to N-Alkyl Pyrazole Characterization

Topic: Spectroscopic Data & Characterization of N-Alkyl Pyrazoles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

In the landscape of modern drug discovery, the pyrazole ring is a privileged scaffold, appearing in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the alkylation of pyrazoles presents a persistent "regiochemical ambiguity." The annular tautomerism of the unsubstituted precursor often leads to mixtures of 1,3- and 1,5-substituted isomers. Distinguishing these isomers is critical; their biological activities often diverge drastically, yet their physicochemical properties are frustratingly similar.

This guide moves beyond basic spectral listing. It establishes a self-validating spectroscopic workflow designed to definitively assign regiochemistry without the immediate need for X-ray crystallography, utilizing orthogonal data streams from 2D NMR (

Part 1: Structural Dynamics & Synthesis Causality

To characterize the product, one must understand the mechanism of its formation. Unsubstituted pyrazoles exist in a tautomeric equilibrium (

The Kinetic vs. Thermodynamic Trap

-

Steric Control (1,3-isomer): Alkylation at the less hindered nitrogen (distal to the bulky C3 substituent) is generally kinetically favored but often yields the "1,5-substituted" product nomenclature depending on IUPAC numbering priority.

-

Electronic Control: Electron-withdrawing groups (EWGs) on the ring acidity specific nitrogens, altering the nucleophilicity ratio.

Visualization: The Alkylation Decision Matrix

The following diagram outlines the mechanistic divergence during synthesis, highlighting where regioselectivity is determined.

Figure 1: Mechanistic divergence in pyrazole alkylation. The ratio of 1,3- to 1,5-isomers is dictated by the interplay of steric hindrance and electronic density at the N-nucleophiles.

Part 2: Spectroscopic Characterization (The Core)[1][2]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solving the isomer problem. However, relying on 1D

The "Gold Standard" Protocol: NOESY/ROESY

The only fail-safe NMR method for N-alkyl pyrazoles is detecting the through-space interaction (NOE) between the N-alkyl protons and the adjacent ring substituent.

-

1,5-Isomer: The N-alkyl group is spatially close to the C5-substituent. Strong NOE cross-peak observed.

-

1,3-Isomer: The N-alkyl group is spatially close to the C5-proton (or C5-substituent if 3,5-disubstituted). If C5 is a proton, a strong NOE is seen between N-Me and C5-H.

Nitrogen-15 (

N) NMR

If available,

-

Pyrrole-like Nitrogen (N1): Typically shielded (

-150 to -200 ppm). -

Pyridine-like Nitrogen (N2): Deshielded (

-60 to -100 ppm). -

Differentiation: The coupling pattern (

vs

Reference Data Table: 1-Methyl-3-Phenyl vs 1-Methyl-5-Phenyl Pyrazole

Solvent: CDCl

| Feature | 1-Methyl-3-Phenylpyrazole (1,3-isomer) | 1-Methyl-5-Phenylpyrazole (1,5-isomer) | Diagnostic Value |

| ~3.95 ppm | ~3.85 ppm | Low (Solvent dependent) | |

| ~7.35 ppm (d, | N/A (Substituted) | Coupling constant | |

| ~6.55 ppm (d, | ~6.35 ppm (s) | Multiplicity changes | |

| NOESY Correlation | N-Me | N-Me | CRITICAL / DEFINITIVE |

| ~150 ppm (Quaternary) | ~140 ppm (CH) | C3 is usually downfield of C5 | |

| ~130 ppm (CH) | ~145 ppm (Quaternary) |

Mass Spectrometry (MS)

While isomers often have identical parent ions (

-

Loss of HCN: Common in unsubstituted pyrazoles but suppressed in N-alkylated forms.

-

-Cleavage: Loss of the N-alkyl chain (e.g., [M-15]

-

Ring Cleavage: Retro-cycloaddition mechanisms can release nitriles (R-CN). The specific nitrile released depends on the substitution pattern.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis (General Procedure)

This protocol utilizes solvent polarity to influence the transition state.

-

Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in DMF (for kinetic control) or Toluene (for thermodynamic control).

-

Base Addition: Add Cs

CO-

Why Cs

CO

-

-

Alkylation: Add alkyl halide (1.1 equiv) dropwise.

-

Reaction: Stir at RT for 4-12 hours. Monitor by TLC (Isomers often have different

values; 1,5-isomers are typically less polar/higher -

Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. Dry over Na

SO

Protocol B: The "Decision Tree" Characterization Workflow

Follow this logic to validate your compound.

Figure 2: Spectroscopic decision tree. The workflow prioritizes NOESY for rapid identification, escalating to

References

-

Alkorta, I., et al. "Experimental SSNMR and calculated 15N chemical shifts of NH-pyrazoles." Journal of Organic Chemistry.

-

Fruchier, A., et al. "NMR studies in the heterocyclic series: 1H, 13C and 15N study of pyrazoles." ResearchGate / Bull. Soc. Chim. Fr.

-

López, C., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." The Journal of Organic Chemistry.

-

BenchChem Technical Guides. "Spectroscopic Characterization of N-methyl Pyrazole." BenchChem.[1]

-

MDPI Molecules. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses." Molecules.

Sources

Methodological & Application

High-Efficiency Synthesis of Schiff Bases from 1-Ethyl-1H-Pyrazole-5-Carbaldehyde

Application Note & Protocol Guide

Abstract

This technical guide details the synthesis of Schiff bases (azomethines) derived from 1-ethyl-1H-pyrazole-5-carbaldehyde . Unlike the more common 4-carbaldehyde isomers, the 5-carbaldehyde derivative presents unique steric challenges due to the proximity of the aldehyde group to the

Introduction & Strategic Significance

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its lipophilicity and ability to engage in hydrogen bonding. Schiff bases derived from pyrazoles serve as versatile ligands and bioactive cores.

Structural Analysis & Challenges

The target substrate, 1-ethyl-1H-pyrazole-5-carbaldehyde , features an aldehyde group at position 5.

-

Steric Hindrance: The

-ethyl group exerts steric pressure on the -

Electronic Effect: The pyrazole ring is electron-rich; however, the inductive effect of the

nitrogen can modulate the electrophilicity of the

Key Application Areas:

-

Ligand Chemistry: Tridentate ligands for transition metal coordination.

-

Drug Discovery: Precursors for fused heterocycles and direct bioactive agents (e.g., Celecoxib analogues).

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed condensation pathway. The reaction proceeds through a hemiaminal intermediate, followed by dehydration to form the imine bond.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Acid-catalyzed condensation mechanism. The rate-determining step is often the dehydration of the hemiaminal, facilitated by protonation of the hydroxyl group.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Precursor: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv).

-

Reactant: Primary Amine (substituted aniline, hydrazide, or aliphatic amine) (1.0 - 1.1 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Standard Reflux Procedure

This protocol is optimized for gram-scale synthesis.

Step 1: Preparation of Reactants

-

Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask (RBF).

-

In a separate beaker, dissolve the primary amine (10 mmol) in absolute ethanol (10 mL). Note: If the amine is a hydrochloride salt, neutralize with an equimolar amount of sodium acetate or triethylamine prior to addition.

Step 2: Initiation

-

Add the amine solution dropwise to the aldehyde solution under stirring.

-

Add 3-5 drops of Glacial Acetic Acid .

-

Why? The acid activates the carbonyl carbon towards nucleophilic attack and catalyzes the dehydration step.

-

Caution: Avoid excess acid, which can protonate the amine and render it non-nucleophilic.

-

Step 3: Reaction (Reflux)

-

Equip the RBF with a reflux condenser.[1]

-

Heat the mixture to reflux (

C for EtOH) for 4 to 8 hours .-

Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot (Schiff base).

-

Steric Note: Due to the 5-position hindrance, reaction times may be 20-30% longer than for 4-carbaldehyde derivatives.

-

Step 4: Workup & Isolation

-

Method A (Precipitation): Pour the hot reaction mixture onto crushed ice (approx. 100g) with vigorous stirring. The Schiff base typically precipitates as a solid.

-

Method B (Concentration): If no precipitate forms, evaporate the solvent to 1/3 volume under reduced pressure and cool to

C overnight. -

Filter the solid using a Buchner funnel and wash with cold water (to remove acetic acid) and cold ethanol.

Step 5: Purification

-

Recrystallize from hot Ethanol or an Ethanol/DMF mixture (if solubility is low).

-

Dry in a vacuum desiccator over

.

Optimization Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Solvent | Absolute Ethanol | High solubility for reactants; supports reflux temp needed for dehydration. |

| Catalyst | Glacial Acetic Acid | Mild enough to prevent imine hydrolysis; strong enough to catalyze dehydration. |

| Stoichiometry | 1:1 or 1:1.1 (Aldehyde:Amine) | Slight excess of amine ensures complete consumption of the aldehyde. |

| Temperature | Reflux ( | Essential to drive the equilibrium forward by removing water (azeotrope). |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization & Validation

To validate the synthesis, look for these specific spectral signatures.

Infrared Spectroscopy (FT-IR)

-

Target Signal: Appearance of a strong band at 1600–1630 cm⁻¹ corresponding to the Azomethine (

) stretch. -

Validation: Disappearance of the Carbonyl (

) stretch (typically 1680–1700 cm⁻¹) and Amine (

Nuclear Magnetic Resonance ( -NMR)

-

Azomethine Proton: A distinctive singlet in the range of

8.2 – 8.8 ppm ( -

Pyrazole Protons:

-

: Doublet or singlet around

-

: Doublet or singlet around

-

: Doublet or singlet around

-

Ethyl Group:

-

Triplet (

1.3–1.4 ppm, -

Note: The

-ethyl

-

Mass Spectrometry (MS)

-

Observe the Molecular Ion peak

or -

Common fragmentation: Loss of the ethyl group

or cleavage of the imine bond.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate on Ice | Product is soluble in aqueous ethanol or formed an oil. | Extract with Dichloromethane (DCM), dry over |

| Low Yield | Incomplete dehydration (equilibrium issue). | Use a Dean-Stark trap to physically remove water or add molecular sieves to the reaction mixture. |

| Aldehyde Peak Persists | Steric hindrance at C-5 position. | Increase reflux time to 12h or switch to higher boiling solvent (e.g., n-Propanol). |

| Hydrolysis during Workup | Acid concentration too high or workup too slow. | Neutralize the reaction mixture with |

References

-

Synthesis and Biological Evaluation of Pyrazole Schiff Bases

-

Microwave-Assisted Synthesis

- Title: Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phen

- Source: Scientific Research Publishing (SciRP).

-

URL:[Link] (Reference for acid-catalyzed reflux vs microwave methods).

-

Biological Activity of Pyrazole Derivatives

- Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases.

- Source: MDPI (Molecules).

-

URL:[Link] (Data on cytotoxicity and anti-inflammatory pathways).

-

General Mechanism & Characterization

Sources

Application Note: Reductive Amination of 1-Ethyl-1H-pyrazole-5-carbaldehyde

This Application Note and Protocol Guide details optimized procedures for the reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde .

Introduction & Chemical Context

The 1-ethyl-1H-pyrazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. While reductive amination is a ubiquitous transformation, this specific substrate presents unique challenges due to the steric proximity of the C5-aldehyde to the N1-ethyl group .

Unlike the more accessible C3- or C4-positions, the C5-position is flanked by the N-alkyl substituent. This steric crowding can retard the initial nucleophilic attack of the amine, making the rate of imine formation slower than competitive reduction of the aldehyde to the primary alcohol (1-ethyl-1H-pyrazol-5-yl)methanol.

This guide provides three distinct protocols tailored to overcome these steric and electronic hurdles, ensuring high yields and minimizing side reactions.

Key Reactivity Considerations

-

Steric Hindrance: The N1-ethyl group shields the C5-carbonyl, necessitating longer reaction times or Lewis acid activation for bulky amines.

-

Electronic Effects: The pyrazole ring is electron-rich, but the C5 position is sufficiently electrophilic for Schiff base formation.

-

Solubility: The starting aldehyde is moderately soluble in chlorinated solvents (DCM, DCE) and alcohols (MeOH, EtOH), but solubility may decrease upon imine formation.[1]

Method Selection Strategy

Choosing the correct protocol is dependent on the nature of the amine partner (nucleophilicity, basicity, and steric bulk).[1]

Figure 1: Decision matrix for selecting the optimal reductive amination protocol.

Experimental Protocols

Method A: Direct Reductive Amination (Standard STAB Protocol)

Best For: Secondary amines, non-hindered primary amines, and general library synthesis.[1] Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces the protonated iminium ion faster than the aldehyde, allowing for a "one-pot" procedure.[1]

Materials

-

Substrate: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

-

Additive: Acetic acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.[1]

Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

-

Amine Addition: Add the amine (1.1 mmol) followed by acetic acid (1.0 mmol).

-

Note: If using an amine hydrochloride salt, add 1.0 equiv of DIPEA to liberate the free base, but ensure the final pH remains slightly acidic (pH 5-6) for STAB function.[1]

-

-

Imine Formation (Equilibration): Stir at room temperature for 30–60 minutes.

-

Expert Tip: Due to the C5-sterics, this pre-stir is vital to establish the imine/iminium equilibrium before adding the reductant.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Reaction: Stir at room temperature under nitrogen for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate (

). -

Workup: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Stepwise Reductive Amination (MeOH/NaBH₄)

Best For: Reactions requiring methanol solubility, or when STAB is unavailable.[1] Mechanism: Distinct formation of the imine followed by reduction with the stronger reductant NaBH₄.

Materials

-

Substrate: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

-

Amine: 1.0 – 1.1 equiv

-

Reagent: Sodium borohydride (NaBH₄) (1.0 equiv)[1]

-

Solvent: Methanol (anhydrous)[1]

Procedure

-

Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous MeOH (4 mL).

-

Dehydration: Add activated 3Å molecular sieves (approx. 200 mg) to the vial to drive the equilibrium toward the imine. Stir at room temperature for 2–4 hours (or reflux for 1 hour if the amine is bulky).

-

Checkpoint: Verify imine formation by ¹H NMR (disappearance of aldehyde proton at ~9.8 ppm, appearance of imine proton ~8.5 ppm).[1]

-

-

Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.0 mmol) portion-wise (exothermic).

-

Completion: Allow to warm to room temperature and stir for 1 hour.

-

Workup: Quench with water (1 mL) or 1M NaOH. Remove MeOH under reduced pressure. Partition the residue between EtOAc and water.

Method C: Titanium-Mediated Reductive Amination

Best For: Weakly nucleophilic amines (anilines), electron-deficient amines, or sterically hindered systems where Method A fails.[1] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation irreversibly.[1]

Materials

-

Substrate: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)[1]

-

Reductant: NaBH₄ (2.0 equiv)[1]

-

Solvent: THF (anhydrous) or neat (if liquid amine)[1]

Procedure

-

Complexation: In a dry flask under Argon, combine the aldehyde (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)₄ (1.5 mmol).

-

Note: The mixture often becomes viscous. If necessary, add minimal anhydrous THF (1-2 mL).

-

-

Stirring: Stir at room temperature for 6–12 hours. For extremely hindered substrates, heat to 40–50 °C.[1]

-

Reduction: Dilute with anhydrous MeOH (2 mL) or EtOH (2 mL). Cool to 0 °C. Add NaBH₄ (2.0 mmol) carefully.

-

Safety: The reaction of Ti(OiPr)₄ with alcohols/borohydride can be vigorous.[1]

-

-

Quenching (Critical Step): After 2 hours, quench by adding 1M NaOH or water. A heavy white precipitate (TiO₂) will form.[1]

-

Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Rinse the pad thoroughly with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance at C5 position. | Switch to Method C (Ti-mediated) or increase reaction time for Method A. |

| Alcohol Byproduct | Direct reduction of aldehyde (Method A).[1] | Ensure pre-stirring time (30-60 min) allows imine formation before adding STAB. |

| Dialkylation | Primary amine is too nucleophilic. | Use a large excess of amine (5-10 equiv) or switch to Method B (stepwise).[1] |

| No Reaction | Amine is an HCl salt. | Add 1.0 equiv of Et₃N or DIPEA to liberate the free amine. |

Quantitative Comparison of Methods

| Feature | Method A (STAB) | Method B (NaBH₄) | Method C (Ti) |

| Selectivity | High | Low (if not stepwise) | High |

| Steric Tolerance | Moderate | Low | High |

| Amine Scope | 1° and 2° Aliphatic | Unhindered Aliphatic | Anilines / Hindered |

| Water Tolerance | Moderate | Low | Very Low |

Mechanistic Workflow

The following diagram illustrates the chemical pathway, highlighting the critical "Imine Formation" step which is the rate-determining bottleneck for the 1-ethyl-1H-pyrazole-5-carbaldehyde substrate.

Figure 2: Mechanistic pathway showing the competition between imine formation and direct reduction.[1][3]

References

-